molecular formula C17H21N7O2 B7126543 N-(5-methyl-1,2-oxazol-3-yl)-2-[4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl]acetamide

N-(5-methyl-1,2-oxazol-3-yl)-2-[4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl]acetamide

Cat. No.: B7126543
M. Wt: 355.4 g/mol
InChI Key: QDCGADJPCHEFLH-UHFFFAOYSA-N
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Description

N-(5-methyl-1,2-oxazol-3-yl)-2-[4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an oxazole ring, a pyrazolopyrazine moiety, and a piperazine ring, making it an interesting subject for chemical research and development.

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N7O2/c1-12-9-14-17(18-3-4-24(14)20-12)23-7-5-22(6-8-23)11-16(25)19-15-10-13(2)26-21-15/h3-4,9-10H,5-8,11H2,1-2H3,(H,19,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDCGADJPCHEFLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CN2CCN(CC2)C3=NC=CN4C3=CC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-2-[4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.

    Synthesis of the Pyrazolopyrazine Moiety: This step often involves the condensation of hydrazine derivatives with diketones or similar compounds.

    Coupling Reactions: The final step involves coupling the oxazole and pyrazolopyrazine intermediates with a piperazine derivative, often using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for yield and purity, potentially involving:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalysis: Using catalysts to lower reaction temperatures and improve selectivity.

    Purification Techniques: Such as recrystallization, chromatography, or distillation to achieve high-purity final products.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,2-oxazol-3-yl)-2-[4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Typically performed in aqueous or organic solvents at elevated temperatures.

    Reduction: Often carried out in inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions.

    Substitution: Conditions vary widely but may include the use of catalysts, bases, or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications, such as targeting specific enzymes or receptors.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-(5-methyl-1,2-oxazol-3-yl)-2-[4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl]acetamide exerts its effects involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interacting with cell surface receptors to modulate signaling pathways.

    Pathways Involved: The compound may affect pathways related to cell growth, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

    N-(5-methyl-1,2-oxazol-3-yl)-2-[4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl]acetamide: can be compared with other compounds containing oxazole, pyrazolopyrazine, or piperazine moieties.

Uniqueness

    Structural Complexity: The combination of these three distinct moieties in a single molecule is relatively unique.

    Functional Versatility: Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound for research.

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